4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, a sulfonyl group, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.
Formation of the Pyrazole Core: The pyrazole ring is formed through the condensation of a hydrazine derivative with a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding sulfide.
Substitution: Depending on the substituents introduced, various substituted pyrazoles can be obtained.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new drugs.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[d][1,3]dioxole and pyrazole moieties.
Mechanism of Action
The mechanism of action of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds. The pyrazole ring may act as a bioisostere for other heterocycles, facilitating binding to active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-3,5-dimethyl-1H-pyrazole
- 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
Uniqueness
The uniqueness of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropyl group at the pyrazole nitrogen enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-12(2)22-14(4)19(13(3)20-22)27(23,24)21-8-7-16(10-21)15-5-6-17-18(9-15)26-11-25-17/h5-6,9,12,16H,7-8,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDKOAUKATBFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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